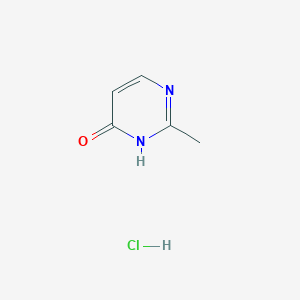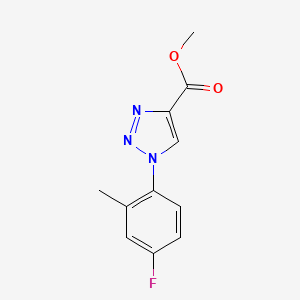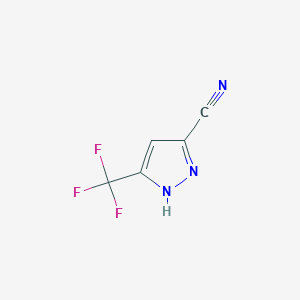
ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate (ECM-TC) is a cyclic compound with a heterocyclic ring structure and a carboxylate group. It is an important intermediate for the synthesis of other compounds and has been used in a variety of scientific applications.
科学的研究の応用
Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate is a valuable intermediate for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in a variety of scientific research applications, including the synthesis of novel heterocyclic compounds, the study of enzyme inhibitors, and the development of antiviral agents. This compound has also been used in the synthesis of novel polymeric materials.
作用機序
The mechanism of action of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate is not well understood. However, it is believed to work by forming a complex with the target molecule and inhibiting its activity. This is thought to be due to the presence of the cyclopentylmethyl group, which is able to form a strong bond with the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some biological activity and has been used in the development of antiviral agents. Additionally, this compound has been shown to inhibit the activity of some enzymes, suggesting that it may have an effect on cellular processes.
実験室実験の利点と制限
The advantages of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate for lab experiments include its availability, its low cost, and its ability to form strong bonds with target molecules. Additionally, this compound can be synthesized using a variety of methods, making it a versatile intermediate for the synthesis of other compounds. The main limitation of this compound is its lack of specificity, as it can bind to a variety of molecules and inhibit their activity.
将来の方向性
For the use of ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate include further research into its mechanism of action and biochemical and physiological effects. Additionally, this compound could be used to develop novel inhibitors for a variety of enzymes, as well as novel antiviral agents. Additionally, this compound could be used in the synthesis of novel polymeric materials. Finally, this compound could be used to develop novel drug delivery systems and drug delivery vehicles.
合成法
Ethyl 1-(cyclopentylmethyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized using a variety of methods. The most common method is the reaction between 1-(cyclopentylmethyl)-1H-1,2,3-triazole and ethyl chloroformate. This reaction is carried out in an inert atmosphere and yields this compound in good yields. Other methods include the reaction between ethyl bromoacetate and 1-(cyclopentylmethyl)-1H-1,2,3-triazole, and the reaction between ethyl chloroacetate and 1-(cyclopentylmethyl)-1H-1,2,3-triazole.
特性
IUPAC Name |
ethyl 1-(cyclopentylmethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)10-8-14(13-12-10)7-9-5-3-4-6-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLOATZQXONWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(propan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B6416694.png)

![tert-butyl N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6416703.png)
![[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B6416709.png)

![1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416722.png)
![3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanoic acid](/img/structure/B6416735.png)

![6-azaspiro[3.4]octane-2,7-dione](/img/structure/B6416748.png)

![ethyl 1-[(naphthalen-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6416773.png)

![4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B6416798.png)